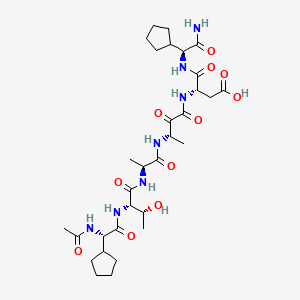

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

Description

BenchChem offers high-quality Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H49N7O11 |

|---|---|

Molecular Weight |

695.8 g/mol |

IUPAC Name |

(3S)-3-[[(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-2-cyclopentylacetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-2-oxobutanoyl]amino]-4-[[(1S)-2-amino-1-cyclopentyl-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1 |

InChI Key |

MQOPWNUKHLXCDC-HPQLBRKRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C1CCCC1)C(=O)N)NC(=O)[C@H](C2CCCC2)NC(=O)C)O |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no direct experimental data for the specific peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This document, therefore, presents a detailed analysis based on the peptide's constituent components, proposing two plausible, yet hypothetical, mechanisms of action. All data and protocols are representative of the proposed mechanisms and are not derived from direct studies of the specified molecule.

Introduction

The novel synthetic peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 presents a unique structure that suggests complex and potentially multi-faceted biological activity. The sequence contains standard amino acids (Threonine, Alanine, Aspartic Acid), N-terminal acetylation (Ac) and C-terminal amidation (-NH2) for enhanced stability, and two instances of a non-standard moiety, "{Cpg}", along with a modified alanine, "{Ala(CO)}". The interpretation of these non-standard components is key to elucidating its potential mechanism of action. This guide explores two primary hypotheses based on its structural features:

-

Immunostimulatory Activity via Toll-Like Receptor 9 (TLR9) Agonism: This hypothesis posits that "{Cpg}" represents a covalently conjugated CpG oligodeoxynucleotide (ODN), a known potent activator of the innate immune system through TLR9.

-

Pro-apoptotic Activity via Caspase Inhibition: This hypothesis interprets "{Cpg}" as the unnatural amino acid Cyclopentylglycine, which can enhance peptide stability and binding affinity.[1] The sequence, particularly the Aspartic Acid residue, resembles known caspase recognition motifs, and "{Ala(CO)}" may function as a reactive "warhead" to inhibit caspase activity.

This whitepaper will delve into the core scientific principles of each proposed mechanism, supported by representative data, detailed experimental protocols, and signaling pathway visualizations.

Hypothesis 1: Immunostimulatory Activity via TLR9 Agonism

This hypothesis assumes the peptide is a conjugate where one or both "{Cpg}" moieties are CpG ODNs linked to the peptide backbone. Such peptide-oligonucleotide conjugates (POCs) are designed to combine the properties of both molecules, for instance, using the peptide to target the CpG ODN to specific cells or tissues.[2] For maintained TLR9 activity, conjugation is optimally at the 3'-end of the ODN.[3]

Core Mechanism: TLR9 Signaling Cascade

CpG ODNs are synthetic, single-stranded DNA molecules containing unmethylated cytosine-guanosine dinucleotides, which mimic bacterial DNA.[4] These motifs are recognized by Toll-like receptor 9 (TLR9), a pattern recognition receptor located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[4][5]

The proposed mechanism is as follows:

-

Uptake: The peptide conjugate is internalized by immune cells, likely through endocytosis.

-

TLR9 Recognition: Within the endolysosomal compartment, the CpG ODN moiety binds to TLR9.

-

Signal Transduction: This binding event triggers a conformational change in the TLR9 dimer, leading to the recruitment of the adaptor protein MyD88.[6]

-

Downstream Activation: MyD88 initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).

-

Transcription Factor Activation: This cascade culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7).[6]

-

Cytokine Production: Activated transcription factors translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β).[4][7] This robust cytokine release stimulates a broad innate immune response and helps shape a Th1-biased adaptive immune response, crucial for anti-tumor and anti-viral immunity.[5]

Signaling Pathway Visualization

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of protein conjugates adsorbed on cationic liposomes surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide conjugation at the 5'-end of oligodeoxynucleotides abrogates toll-like receptor 9-mediated immune stimulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the different types of drugs available for CpG ODN? [synapse.patsnap.com]

- 5. Development of TLR9 agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. For what indications are CpG ODN being investigated? [synapse.patsnap.com]

- 7. A TLR9 agonist enhances the anti-tumor immunity of peptide and lipopeptide vaccines via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Biological Activity of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is not documented in publicly available scientific literature. This guide is based on a scientific hypothesis derived from the peptide's constituent components. The following assumptions have been made:

-

Ac- & -NH2: The peptide is N-terminally acetylated and C-terminally amidated, common modifications to increase stability and mimic a native protein structure.

-

{Cpg}: This is interpreted as Cyclopentylglycine, a non-natural amino acid used to introduce conformational constraints and enhance metabolic stability in peptides.

-

{Ala(CO)}: This is hypothesized to be a keto-alanine residue, a modification that can influence electronic properties and binding interactions.

-

-Asp-: The presence of an aspartic acid residue is a key recognition motif for caspases, suggesting a potential role in the apoptosis pathway.

Based on this structural analysis, this peptide is likely designed as a modulator of apoptosis, potentially acting as an Inhibitor of Apoptosis Protein (IAP) antagonist or a direct caspase inhibitor. This guide will explore these hypothesized biological activities.

Hypothesized Biological Activity: Modulation of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to therapy. The two primary signaling cascades in apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine-aspartic proteases known as caspases.

Potential as an IAP Antagonist (Smac Mimetic)

Inhibitor of Apoptosis Proteins (IAPs) are key negative regulators of apoptosis.[1][2] They bind to and inhibit caspases, thereby blocking cell death.[3] The X-linked IAP (XIAP), cIAP1, and cIAP2 are particularly important in this regard. A natural antagonist to IAPs is the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), which is released from the mitochondria during apoptosis induction.[2] The N-terminal tetrapeptide motif of Smac (Ala-Val-Pro-Ile or AVPI) binds to a specific pocket on the Baculovirus IAP Repeat (BIR) domains of IAPs, displacing caspases and promoting their activation.[2][4]

The peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 contains an alanine residue, a key feature of the Smac N-terminus. The incorporation of non-natural amino acids like Cyclopentylglycine could enhance its binding affinity and stability, making it a potential "Smac mimetic." By antagonizing IAPs, the peptide could sensitize cancer cells to apoptosis.

Caption: IAP Antagonism Signaling Pathway.

The following table summarizes the binding affinities of known peptide-based Smac mimetics for different IAP proteins. This data provides a benchmark for the potential potency of a novel IAP antagonist.

| Peptide/Compound | Target IAP | Assay Type | Binding Affinity (K_i or IC_50) |

| Smac N-terminal peptide (AVPI) | XIAP-BIR3 | Fluorescence Polarization | ~0.5 µM |

| Compound A | XIAP-BIR3 | Biochemical Assay | 10 nM |

| Birinapant (TL32711) | cIAP1 | Biochemical Assay | <1 nM |

| Birinapant (TL32711) | cIAP2 | Biochemical Assay | 5.4 nM |

| Birinapant (TL32711) | XIAP | Biochemical Assay | 44 nM |

| LCL161 | cIAP1 | Biochemical Assay | 0.3-0.4 nM |

| LCL161 | XIAP | Biochemical Assay | 35 nM |

Potential as a Direct Caspase Inhibitor

Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[5] Initiator caspases (e.g., Caspase-8, Caspase-9) are activated first, and they, in turn, cleave and activate executioner caspases (e.g., Caspase-3, Caspase-7), which carry out the dismantling of the cell.[6]

All caspases have a stringent requirement for cleaving their substrates after an aspartic acid residue.[4] Peptide-based caspase inhibitors are often designed as substrate mimics, containing an Asp residue that fits into the S1 pocket of the caspase active site. These inhibitors are typically modified with a C-terminal electrophilic "warhead" (like an aldehyde or a fluoromethyl ketone) that covalently binds to the catalytic cysteine of the caspase.

The peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 contains the critical Asp residue. While it lacks a classical warhead, the keto-alanine and cyclopentylglycine modifications could confer inhibitory activity through strong, non-covalent binding to the caspase active site.

Caption: Caspase-Mediated Apoptosis Signaling Pathway.

This table provides inhibitory constants for well-characterized peptide caspase inhibitors, offering a comparative basis for the potential efficacy of the novel peptide.

| Inhibitor | Target Caspase | Inhibitory Moiety | Inhibition Constant (K_i or IC_50) |

| Ac-DEVD-CHO | Caspase-3 | Aldehyde | 0.23 nM |

| Ac-DEVD-CHO | Caspase-7 | Aldehyde | 1.6 nM |

| Z-VAD-FMK | Pan-caspase | Fluoromethyl Ketone | Broad, irreversible |

| Ac-YVAD-CHO | Caspase-1 | Aldehyde | 0.76 nM |

| Ac-LEHD-CHO | Caspase-9 | Aldehyde | 11 nM |

| Q-VD-OPh | Pan-caspase | O-phenoxy | Broad, irreversible |

Experimental Protocols

To determine the actual biological activity of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, a series of biochemical and cell-based assays would be required. Below are detailed methodologies for key experiments.

IAP Binding Assay: Fluorescence Polarization (FP)

This assay measures the binding affinity of the peptide to the BIR domains of IAP proteins.

Caption: Workflow for an IAP Binding Fluorescence Polarization Assay.

-

Reagents: Recombinant XIAP-BIR3 protein, fluorescently labeled probe peptide (e.g., FAM-AVPI), test peptide (Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).

-

Procedure: a. Prepare a serial dilution of the test peptide in assay buffer. b. In a 384-well black plate, add a fixed concentration of XIAP-BIR3 protein (e.g., 50 nM) and FAM-AVPI probe (e.g., 5 nM). c. Add the serially diluted test peptide to the wells. Include controls for no inhibition (protein + probe) and background (probe only). d. Incubate the plate at room temperature for 30 minutes in the dark to allow binding to reach equilibrium. e. Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).

-

Data Analysis: Plot the millipolarization (mP) values against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caspase Activity Assay: Fluorogenic Substrate Cleavage

This assay measures the ability of the peptide to inhibit the enzymatic activity of a specific caspase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Ketogenic amino acid - Wikipedia [en.wikipedia.org]

- 6. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2: A Potent Inhibitor of Plasmodium SUB1 Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such promising target is the Plasmodium subtilisin-like protease 1 (SUB1), a serine protease that plays a critical role in the parasite's life cycle.[1][2][3][4][5][6][7][8][9][10] SUB1 is essential for the egress of merozoites from infected host erythrocytes and hepatocytes, making it an attractive target for both therapeutic and prophylactic interventions.[1][3][4][7] This technical guide focuses on a potent peptidic α-ketoamide inhibitor of SUB1, Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, providing a comprehensive overview of its inhibitory activity, the underlying experimental methodologies, and its place within the broader context of SUB1-targeted drug discovery.

Quantitative Inhibitory Activity

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, also referred to as compound 40 in supporting literature, has demonstrated potent inhibitory activity against the SUB1 proteases from two major human malaria parasites, Plasmodium falciparum (PfSUB1) and Plasmodium vivax (PvSUB1).[2] The inhibitory potency is summarized in the table below.

| Inhibitor | Target Enzyme | IC50 (nM) |

| Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 | P. falciparum SUB1 (PfSUB1) | 10 |

| Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 | P. vivax SUB1 (PvSUB1) | 12 |

Structure-Activity Relationship (SAR) Insights

The development of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is the result of systematic structure-activity relationship studies aimed at optimizing the potency of peptidic α-ketoamide inhibitors.[1][2][3][11] Key findings from these studies indicate that increasing the hydrophobicity of the inhibitor significantly enhances its potency against both PfSUB1 and PvSUB1.[2][3][11] The incorporation of the non-natural amino acid cyclopentylglycine (Cpg) at both the P4 and P2' positions is a critical feature of this inhibitor, contributing to its high affinity for the SUB1 active site.

Experimental Protocols

Recombinant SUB1 Inhibition Assay

The in vitro inhibitory activity of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 against recombinant SUB1 is typically determined using a fluorogenic substrate-based assay.

Materials:

-

Recombinant P. falciparum or P. vivax SUB1 catalytic domain

-

Fluorogenic substrate (e.g., based on a known SUB1 cleavage sequence)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for SUB1 activity)

-

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (dissolved in a suitable solvent like DMSO)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader

Protocol:

-

Prepare a serial dilution of the inhibitor, Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of the recombinant SUB1 enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by SUB1 releases a fluorophore, leading to an increase in fluorescence intensity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Parasite Egress Inhibition Assay

To assess the cellular activity of the inhibitor, a parasite egress assay is performed using synchronized P. falciparum cultures.

Materials:

-

Synchronized late-stage P. falciparum schizonts

-

Complete culture medium

-

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (dissolved in DMSO)

-

Giemsa stain

-

Light microscope

Protocol:

-

Treat synchronized late-stage schizont cultures with various concentrations of the inhibitor. A solvent control (DMSO) should be included.

-

Incubate the treated cultures for a period that allows for parasite egress to occur in the control group (typically a few hours).

-

Prepare thin blood smears from each culture condition.

-

Stain the smears with Giemsa stain.

-

Count the number of ruptured schizonts and newly invaded ring-stage parasites under a light microscope.

-

Calculate the percentage of egress inhibition for each inhibitor concentration relative to the solvent control.

-

Determine the IC50 value for egress inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

The synthesis of this peptidic α-ketoamide inhibitor is achieved through solid-phase peptide synthesis (SPPS) followed by the introduction of the α-ketoamide functionality. While a detailed, step-by-step synthesis protocol is proprietary, the general strategy involves the sequential coupling of the protected amino acid residues onto a solid support, followed by the key step of forming the α-ketoamide warhead and subsequent cleavage from the resin and purification.

Visualizations

SUB1 Signaling Pathway in Plasmodium falciparum

Caption: The SUB1 activation and signaling pathway leading to merozoite egress.

Experimental Workflow for SUB1 Inhibitor Evaluation

Caption: A generalized workflow for the evaluation of SUB1 inhibitors.

Conclusion

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is a highly potent, dual-stage inhibitor of the essential Plasmodium protease SUB1. Its development, guided by rational design and a thorough understanding of the enzyme's substrate specificity, highlights the potential of targeting SUB1 for the development of novel antimalarial therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of malaria drug discovery. Further optimization of this and related compounds to improve pharmacokinetic properties will be crucial for their progression as clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights from structure-activity relationships and the binding mode of peptidic α-ketoamide inhibitors of the malaria drug target subtilisin-like SUB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards Improved Peptidic α-Ketoamide Inhibitors of the Plasmodial Subtilisin-Like SUB1: Exploration of N-Terminal Extensions and Cyclic Constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global Identification of Multiple Substrates for Plasmodium falciparum SUB1, an Essential Malarial Processing Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Malarial Serine Protease SUB1 Plays an Essential Role in Parasite Liver Stage Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [논문]Subtilisin-like Serine Protease 1 (SUB1) as an Emerging Antimalarial Drug Target: Current Achievements in Inhibitor Discovery : Miniperspective [scienceon.kisti.re.kr]

- 9. A Positive Feedback Loop Governed by SUB1A1 Interaction with MITOGEN-ACTIVATED PROTEIN KINASE3 Imparts Submergence Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Towards Improved Peptidic α-Ketoamide Inhibitors of the Plasmodial Subtilisin-Like SUB1: Exploration of N-Terminal Extensions and Cyclic Constraints. - Research - Institut Pasteur [research.pasteur.fr]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of α-Ketoamide Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ketoamide peptide inhibitors represent a promising class of therapeutic agents, demonstrating potent and often reversible covalent inhibition of various protease enzymes. Their unique mechanism of action, involving the formation of a stable hemithioketal or hemiacetal adduct with the catalytic cysteine or serine residue in the enzyme's active site, has positioned them as attractive candidates for drug development in oncology, virology, and neurodegenerative diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The core of an α-ketoamide inhibitor's activity lies in its electrophilic α-ketoamide "warhead," which is attacked by the nucleophilic residue in the protease active site.[1][2][3] The potency and selectivity of these inhibitors can be finely tuned by modifying the peptide backbone (P1, P2, P3... positions) and the N- and C-terminal capping groups, which interact with the corresponding substrate-binding pockets (S1, S2, S3...) of the target enzyme. Understanding these interactions is paramount for the rational design of next-generation inhibitors with improved pharmacological profiles.

Mechanism of Action

The inhibitory mechanism of α-ketoamide peptides against cysteine proteases involves a two-step process. Initially, the inhibitor reversibly binds to the active site of the enzyme. Subsequently, the catalytic cysteine residue performs a nucleophilic attack on the electrophilic carbon of the α-keto group. This results in the formation of a tetrahedral hemithioketal adduct, which mimics the transition state of peptide bond hydrolysis.[1][2][3] The stability of this adduct is a key determinant of the inhibitor's potency. A similar mechanism occurs with serine proteases, leading to a hemiacetal adduct.

References

- 1. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

An extensive search for the specified molecule, Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, has yielded no discernible data in the public domain. This includes a lack of information regarding its discovery, synthesis, biological activity, and any associated experimental protocols or signaling pathways.

The components of the provided chemical structure, specifically the non-standard abbreviations "{Cpg}" and "{Ala(CO)}", do not correspond to commonly recognized chemical entities in peptide chemistry. This ambiguity prevents the accurate identification and retrieval of relevant scientific literature and data.

Potential Interpretations and Further Actions:

To enable a thorough investigation and the creation of the requested technical guide, clarification of the following is essential:

-

The identity of "{Cpg}": This abbreviation could potentially represent a number of chemical groups. Possible, though non-standard, interpretations include:

-

Cyclopentylglycine or Cyclopropylglycine: Cyclic non-proteinogenic amino acids.

-

A protected Cysteine derivative.

-

A CpG dinucleotide, though its inclusion in a peptide sequence would be highly unconventional.

-

-

The nature of "{Ala(CO)}": This notation is not a standard representation of a modified amino acid. It may refer to:

-

An Alanine residue with a carbonyl group modification.

-

A keto-containing analog of Alanine.

-

Without a precise definition of these components, it is impossible to conduct a meaningful search for existing research or to propose relevant experimental methodologies.

Recommendations for the User:

Researchers, scientists, and drug development professionals seeking information on this molecule are strongly encouraged to:

-

Verify the chemical structure and nomenclature: Ensure that the provided formula is accurate and uses standard chemical abbreviations.

-

Provide the full chemical name or CAS number: These identifiers would allow for an unambiguous search of chemical and biological databases.

-

Indicate the context of the discovery: Information regarding the research group, institution, or publication associated with this molecule would be invaluable in locating the relevant data.

Upon receiving the corrected and complete chemical information, a comprehensive technical guide can be compiled, including the requested data tables, detailed experimental protocols, and visualizations of any associated signaling pathways.

Therapeutic Potential of SUB1 Inhibitors for Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, compounded by the emergence of drug-resistant parasite strains. This necessitates the exploration of novel therapeutic targets. Subtilisin-like protease 1 (SUB1) of Plasmodium falciparum (PfSUB1) is a critical serine protease essential for the egress of merozoites from infected red blood cells, a key stage in the parasite's lifecycle. Its indispensable role and significant divergence from human proteases make it an attractive target for antimalarial drug development. This technical guide provides an in-depth overview of the therapeutic potential of SUB1 inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying biological pathways and experimental workflows.

Introduction: SUB1 as a Druggable Target

Plasmodium falciparum SUB1 is a serine protease that plays a pivotal role in the late stages of the parasite's asexual blood stage lifecycle.[1][2] It is synthesized as a zymogen and undergoes processing to become an active enzyme.[3] Upon activation, SUB1 orchestrates the rupture of the parasitophorous vacuole and the host red blood cell, enabling the release of daughter merozoites, which can then infect new erythrocytes.[4][5] Genetic and chemical validation studies have demonstrated that inhibition of SUB1 activity blocks merozoite egress, thereby halting parasite propagation.[1][5] The significant structural differences between SUB1 and human serine proteases suggest that selective inhibitors can be developed with a favorable safety profile.[3]

Signaling Pathway and Mechanism of Action

The egress of P. falciparum merozoites is a tightly regulated process initiated by a signaling cascade that culminates in the activation of SUB1. This protease then cleaves a series of substrates, including serine repeat antigens (SERAs), leading to the breakdown of the host cell membranes. The inhibition of SUB1 disrupts this cascade, trapping the merozoites within the infected erythrocyte and preventing further infection.

Key SUB1 Inhibitors and Quantitative Data

Several classes of SUB1 inhibitors have been developed and characterized, with peptidic α-ketoamides and boronic acids being the most prominent. The following tables summarize the in vitro potency of representative inhibitors against recombinant SUB1 and P. falciparum parasites.

Table 1: In Vitro Inhibition of Recombinant SUB1

| Inhibitor Class | Compound | Target Enzyme | IC50 (nM) | Reference |

| Peptidic α-Ketoamide | Compound 8 | PvSUB1 | 50 | [6][7] |

| PfSUB1 | 570 | [6][7] | ||

| Compound 40 | PvSUB1 | 12 | [6][7] | |

| PfSUB1 | 10 | [6][7] | ||

| Peptidic Boronic Acid | Compound 1a | PfSUB1 | 4.6 | [8] |

| Compound 3j | PfSUB1 | 2.5 | [1] | |

| Compound 4c | PfSUB1 | 15.3 | [9][10] |

Table 2: In Vitro Inhibition of P. falciparum Growth

| Inhibitor Class | Compound | Assay Type | EC50 (µM) | Reference |

| Peptidic α-Ketoamide | Compound 40 | Merozoite Egress | 23 | [6][7] |

| Peptidic Boronic Acid | Compound 3b | Ring Formation | 12.7 | [1] |

| Compound 3e | Ring Formation | 15.7 | [1] | |

| Compound 3i | Ring Formation | 2.0 | [1] | |

| Compound 3j | Ring Formation | 2.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Recombinant SUB1 Expression and Purification

A protocol adapted from Withers-Martinez et al. (2002) is commonly used for the expression and purification of recombinant Plasmodium SUB1.[11][12]

-

Expression: The gene encoding the SUB1 catalytic domain is cloned into a suitable expression vector (e.g., pHLSec for mammalian expression or baculovirus for insect cell expression).[3][12]

-

Transfection/Infection: The expression vector is transfected into a suitable host cell line (e.g., HEK293 or Sf9 cells).[3][12]

-

Culture and Harvest: The cells are cultured under appropriate conditions to allow for protein expression. The culture supernatant containing the secreted recombinant SUB1 is harvested.[3]

-

Purification: The recombinant SUB1 is purified from the culture supernatant using affinity chromatography, typically utilizing a His-tag and a nickel-NTA resin.[13]

-

Activation: The purified zymogen is activated by limited proteolytic digestion with a protease such as chymotrypsin to remove the prodomain.[11]

SUB1 Enzymatic Inhibition Assay

The inhibitory activity of compounds against recombinant SUB1 is typically determined using a fluorogenic peptide substrate.[1]

-

Reagents:

-

Recombinant active SUB1

-

Fluorogenic peptide substrate (e.g., SERA4st1F-6R12)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

In a 96-well microplate, add the test compound at various concentrations.

-

Add a solution of recombinant SUB1 to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.

-

P. falciparum Growth Inhibition Assay (SYBR Green I Method)

The SYBR Green I-based assay is a common method to assess the effect of compounds on parasite proliferation in vitro.[14]

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the test compounds.

-

Add the synchronized parasite culture (typically at the ring stage) to each well.

-

Incubate the plates under standard culture conditions (37°C, 5% CO₂, 5% O₂) for one or two full life cycles (48 or 96 hours).

-

-

Lysis and Staining:

-

Lyse the red blood cells using a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I.

-

Incubate in the dark to allow for staining of the parasite DNA.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Determine the EC50 values by plotting the fluorescence intensity against the compound concentration.

-

In Vivo Efficacy Testing (P. berghei Mouse Model)

The 4-day suppressive test in P. berghei-infected mice is a standard model to evaluate the in vivo efficacy of antimalarial compounds.[2][8][9][15]

-

Infection: Infect mice with P. berghei-parasitized red blood cells.

-

Treatment: Administer the test compound to the mice daily for four consecutive days, starting a few hours after infection.

-

Monitoring: Monitor the parasitemia levels in the mice by microscopic examination of Giemsa-stained blood smears.

-

Endpoint: On day 4 post-infection, determine the average parasitemia in the treated and control groups and calculate the percentage of parasite growth suppression.

Structural Basis of SUB1 Inhibition

The crystal structures of P. falciparum and P. vivax SUB1 in complex with various inhibitors have been resolved, providing valuable insights into the molecular basis of their interaction. These structures reveal how the inhibitors occupy the active site and interact with key residues, guiding the rational design of more potent and selective compounds. The available Protein Data Bank (PDB) IDs for these structures include 4LVN and 8POL for PfSUB1.[5][16]

Selectivity Profiling

A crucial aspect of developing SUB1 inhibitors for therapeutic use is ensuring their selectivity for the parasite enzyme over human proteases. Selectivity is typically assessed by testing the compounds against a panel of human serine proteases, such as those from the coagulation cascade or the proteasome, using similar enzymatic assays as described for SUB1.[17][18][19]

Conclusion and Future Directions

SUB1 is a highly validated and promising target for the development of novel antimalarial drugs. Significant progress has been made in the discovery and characterization of potent and selective SUB1 inhibitors, particularly peptidic α-ketoamides and boronic acids. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field. Future efforts should focus on optimizing the pharmacokinetic properties of these inhibitors to improve their in vivo efficacy and on further exploring their potential to overcome existing drug resistance mechanisms. The continued application of structural biology and rational drug design will be instrumental in advancing SUB1 inhibitors towards clinical development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Plasmodium Egress Effector Subtilisin-Like Protease 1 Is Mediated by Plasmepsin X Destruction of the Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. In silico study of subtilisin-like protease 1 (SUB1) from different Plasmodium species in complex with peptidyl-difluorostatones and characterization of potent pan-SUB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. med.nyu.edu [med.nyu.edu]

- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of recombinant Plasmodium falciparum subtilisin-like protease-1 in insect cells. Characterization, comparison with the parasite protease, and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and purification of E140 protein antigen fragments of Plasmodium vivax and Plasmodium berghei for serological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iddo.org [iddo.org]

- 15. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the binding mode of novel SUB1 inhibitors

An In-depth Technical Guide to Understanding the Binding Mode of Novel SUB1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding modes of novel inhibitors targeting the Subtilisin-like Protease 1 (SUB1). A critical distinction exists between the SUB1 enzyme found in the Plasmodium parasite, the causative agent of malaria, and its human homolog, SUB1/PC4. The Plasmodium SUB1 is a serine protease essential for the parasite's life cycle, making it a key target for antimalarial drug development.[1][2] In contrast, human SUB1 (also known as PC4) is a transcriptional coactivator involved in DNA binding and repair, and it is being explored as a target for cancer therapies.[3][4][5] This guide will focus primarily on the inhibitors of Plasmodium SUB1, for which extensive structural and quantitative binding data are available. A brief discussion of human SUB1/PC4 inhibition is included for contextual clarity.

Plasmodium falciparum SUB1 (PfSUB1) is a crucial serine protease that orchestrates the egress of merozoites from infected red blood cells and prepares them for subsequent invasion of new host cells.[6][7] Its essential role in the parasite's lifecycle and the lack of a close structural homolog in humans make it an attractive target for the development of novel antimalarial drugs.[7] Several classes of inhibitors have been developed and characterized, providing detailed insights into their binding modes.

Quantitative Data on Novel Plasmodium SUB1 Inhibitors

The following table summarizes the inhibitory potency of various novel compounds against Plasmodium SUB1. The data is compiled from recent studies and is organized by inhibitor class.

| Inhibitor Class | Compound | Target Species | IC50 | Notes | Reference |

| Peptidic α-Ketoamides | Compound 8 | P. vivax SUB1 | 50 nM | Highly selective over mammalian serine peptidases. | [3][8] |

| P. falciparum SUB1 | 570 nM | [3][8] | |||

| Compound 40 | P. vivax SUB1 | 12 nM | Increased hydrophobicity improved potency. | [3][8] | |

| P. falciparum SUB1 | 10 nM | [3][8] | |||

| MAM-117 | P. vivax SUB1 | N/A | Reference compound for SAR studies. | [3][8] | |

| Difluorostatone-based | Compound 1 | P. falciparum SUB1 | Potent inhibitor | Docking studies predict strong binding. | [6] |

| Compound 2 | P. falciparum SUB1 | Potent inhibitor | Docking studies predict strong binding. | [6] | |

| Peptidic Boronic Acids | Compound 3j | P. falciparum SUB1 | 4.6 nM | Covalently inactivates the enzyme. | [9] |

| Compound 26 | P. falciparum SUB1 | 4.6 nM | [9] | ||

| Compound 27 | P. falciparum SUB1 | 7.8 nM | [9] | ||

| Compound 28 | P. falciparum SUB1 | 4.6 nM | [9] | ||

| Compound 4c | P. falciparum SUB1 | Low nM | >60-fold selectivity vs. human proteasome. | [10] |

Binding Mode of Plasmodium SUB1 Inhibitors

The binding mode of these inhibitors has been elucidated through X-ray crystallography and molecular modeling studies.

-

Peptidic α-Ketoamides: These substrate-based inhibitors act as covalent, reversible inhibitors. The catalytic serine (Ser606) of SUB1 forms a covalent bond with the α-keto group of the inhibitor.[5] The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the catalytic groove, including interactions at the P1' and P2' positions of the inhibitor, which is an unusual feature for subtilisins.[5][11] Structural studies of the P. vivax SUB1 in complex with MAM-117 revealed significant conformational changes in the S4 pocket of the enzyme upon inhibitor binding.[11]

-

Difluorostatone-based Inhibitors: Computational studies, including homology modeling and molecular docking, have been used to predict the binding mode of these inhibitors. These analyses have helped in understanding the key interactions within the active site of SUB1 from various Plasmodium species and have guided the development of pan-SUB1 inhibitors.[6]

-

Peptidic Boronic Acids: These inhibitors also act as covalent inactivators by targeting the active site Ser606.[9] Structure-activity relationship (SAR) studies have shown that modifications at the P1 and P3 positions, as well as N-capping groups, can be optimized to improve potency and selectivity over human proteasomes.[8][10]

Signaling Pathway and Experimental Workflow

The development and characterization of novel SUB1 inhibitors involve a series of integrated experimental approaches, from initial screening to detailed mechanistic studies.

Caption: Plasmodium SUB1 signaling pathway leading to merozoite egress and its inhibition.

References

- 1. Sub1/PC4, a multifaceted factor: from transcription to genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficacy of a small molecule inhibitor of the transcriptional cofactor PC4 in prevention and treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of a small molecule inhibitor of the transcriptional cofactor PC4 in prevention and treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sub1/PC4 a chromatin associated protein with multiple functions in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A malaria parasite subtilisin propeptide-like protein is a potent inhibitor of the egress protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidic Boronic Acid Plasmodium falciparum SUB1 Inhibitors with Improved Selectivity over Human Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Transcription Factor SUB1 Is a Master Regulator of the Macrophage TLR Response in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of the novel peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This peptide incorporates two non-canonical amino acids: L-Cyclopropylglycine (Cpg), which introduces conformational constraints, and a keto-alanine residue, which can serve as a reactive handle for chemoselective ligation. These features make the peptide a valuable tool for various research and drug development applications, including the development of protease inhibitors and the site-specific modification of proteins.[1][2]

I. Potential Applications

The unique structure of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 suggests several potential applications in biomedical research and drug development:

-

Protease Inhibitor Development: The keto-alanine moiety can act as an electrophilic trap for the active site serine or cysteine residues of proteases. The constrained Cpg residues can enhance binding affinity and selectivity.

-

Chemoselective Ligation: The ketone group provides a reactive handle for forming stable oxime or hydrazone linkages with molecules containing aminooxy or hydrazide functionalities.[2][3] This allows for the site-specific conjugation of this peptide to other peptides, proteins, or small molecules.

-

Peptidomimetic and Drug Discovery: The incorporation of Cpg residues can increase proteolytic stability and may induce specific secondary structures, making it a valuable scaffold for developing peptide-based therapeutics.[4]

II. Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is best achieved using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[][6][7] An automated peptide synthesizer can be utilized for this process.[8]

Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-Cpg-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Ala(CO)-OH (synthesized with a suitable protecting group for the ketone, such as a 1,3-dithiolane)[3]

-

Fmoc-Ala-OH

-

Fmoc-Thr(tBu)-OH

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

Equipment

-

Automated Peptide Synthesizer

-

Reaction Vessel

-

HPLC System (for purification and analysis)

-

Mass Spectrometer (for characterization)

-

Lyophilizer

Synthesis Workflow Diagram

References

- 1. Functionalization of peptides and proteins by aldehyde or keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. cem.hu [cem.hu]

Solid-Phase Synthesis of Peptide α-Ketoamides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide α-ketoamides are a prominent class of compounds in drug discovery, primarily recognized for their potent and selective inhibitory activity against various proteases. Their electrophilic ketoamide moiety can form a reversible covalent bond with the catalytic serine, cysteine, or threonine residues in the active site of these enzymes. The modular nature of their peptide backbone allows for facile modification to achieve desired potency and selectivity. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for the rapid generation of diverse peptide α-ketoamide libraries, crucial for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the two predominant strategies for the solid-phase synthesis of internal peptide α-ketoamides: the on-resin oxidation of a peptidyl α-hydroxyamide intermediate and the use of a dithiolane-protected α-ketoacid building block.

I. On-Resin Oxidation of Peptidyl α-Hydroxyamides

This strategy involves the incorporation of an α-hydroxy-β-amino acid building block into the peptide sequence during standard Fmoc-based SPPS. The hydroxyl group is then oxidized on the solid support to yield the desired α-ketoamide. This method circumvents the need for protecting group chemistry for the keto functionality.[1]

Experimental Workflow

Caption: Workflow for on-resin oxidation synthesis of peptide α-ketoamides.

Detailed Protocol: On-Resin Oxidation using IBX

This protocol is adapted from a method for the synthesis of rhomboid protease inhibitors.[1][2]

1. Resin Preparation and Peptide Elongation:

-

Start with a suitable resin, such as Rink Amide resin (0.5 - 0.7 mmol/g loading).

-

Perform standard Fmoc-based solid-phase peptide synthesis.[3][4]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 2 x 10 minutes.

-

Washing: Wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

-

Amino Acid Coupling: Use 4 equivalents of Fmoc-protected amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Couple for 1-2 hours at room temperature.

-

Washing: Wash the resin as described above.

-

Repeat the deprotection, coupling, and washing steps until the desired peptide sequence preceding the α-ketoamide is assembled.

-

2. Coupling of the α-Hydroxy-β-amino Acid:

-

Couple the Fmoc-protected α-hydroxy-β-amino acid (e.g., Fmoc-L-Ala-α-hydroxy-β-amino acid) using the same coupling conditions as in the previous step.

3. Further Peptide Elongation (if required):

-

After coupling the hydroxy acid, the peptide chain can be further elongated by repeating the standard Fmoc-SPPS cycle.

4. On-Resin Oxidation:

-

Swell the peptide-resin in dimethyl sulfoxide (DMSO).

-

Add a solution of 2-iodoxybenzoic acid (IBX) (10 equivalents) in DMSO.

-

Shake the reaction mixture at room temperature for 12-16 hours.

-

Wash the resin thoroughly with DMSO (5x), DMF (5x), and DCM (5x).

5. Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the crude peptide.

-

Purify the peptide α-ketoamide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary: On-Resin Oxidation

| Step | Reagent | Equivalents | Solvent | Time | Temperature |

| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 2 x 10 min | Room Temp. |

| Amino Acid Coupling | Fmoc-AA/HCTU/DIPEA | 4 / 3.95 / 8 | DMF | 1 - 2 hours | Room Temp. |

| Oxidation | IBX | 10 | DMSO | 12 - 16 hours | Room Temp. |

| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | - | 2 - 3 hours | Room Temp. |

II. Dithiolane-Protected α-Ketoacid Building Block Strategy

This approach utilizes a dipeptidyl α-ketoacid building block where the ketone is protected as a 1,3-dithiolane. This protecting group is stable to the standard conditions of Fmoc-SPPS and can be removed post-synthesis.[5]

Chemical Pathway

Caption: Synthesis of peptide α-ketoamides using a dithiolane-protected building block.

Detailed Protocol: Dithiolane Protection

This protocol is based on the use of acylcyanophosphorane methodology to generate the building blocks.[5]

1. Resin Preparation and Peptide Synthesis:

-

Utilize a suitable resin such as SPOCC-1500.

-

Perform standard Fmoc-SPPS as described in the previous section to assemble the peptide chain up to the point of incorporating the α-ketoamide moiety.

2. Incorporation of the Dithiolane-Protected Building Block:

-

Couple the pre-synthesized Fmoc-dipeptidyl-α-ketoamide building block (with the keto group protected as a 1,3-dithiolane) using standard coupling reagents.

3. Dithiolane Deprotection:

-

Swell the resin in 10% aqueous acetone.

-

Add a solution of N-bromosuccinimide (NBS) in 10% aqueous acetone.

-

Stir the reaction at room temperature and monitor for completion (typically rapid).

-

Wash the resin extensively with aqueous acetone, DMF, and DCM.

4. Cleavage and Final Deprotection:

-

Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Isolate and purify the final peptide α-ketoamide using RP-HPLC.

Quantitative Data Summary: Dithiolane Strategy

| Step | Reagent | Concentration/Equivalents | Solvent | Time | Temperature |

| Dithiolane Deprotection | N-bromosuccinimide (NBS) | To be optimized (e.g., 2-4 eq.) | 10% Aqueous Acetone | Varies | Room Temp. |

| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | - | 2 - 3 hours | Room Temp. |

III. Alternative Strategy: C-Terminal Peptide α-Ketoacids via a Cyanosulfur-Ylide Linker

For the synthesis of peptides with a C-terminal α-ketoacid, a specialized cyanosulfur-ylide-based linker can be employed.[6] This method involves standard Fmoc-SPPS on the modified linker. The final oxidation step, followed by cleavage, yields the C-terminal peptide α-ketoacid.

1. Linker Anchoring and Peptide Synthesis:

-

The cyanosulfur-ylide linker is first anchored to a support like Rink amide MBHA resin using standard HBTU coupling.[6]

-

The first Fmoc-amino acid is coupled to the ylide.

-

The peptide chain is then elongated using standard Fmoc-SPPS protocols.[6]

2. Oxidation and Cleavage:

-

The resin-bound peptide sulfur ylide is oxidized, for example with Oxone, to generate the α-ketoacid.

-

The peptide is then cleaved from the resin to yield the C-terminal peptide α-ketoacid.

Conclusion

The solid-phase synthesis of peptide α-ketoamides is a versatile and powerful tool in medicinal chemistry and chemical biology. The on-resin oxidation of α-hydroxyamides offers a convenient and widely applicable method, avoiding complex protecting group manipulations for the ketone functionality.[1] Alternatively, the use of protected α-ketoacid building blocks provides a robust, albeit more synthetically demanding, route.[5] The choice of strategy will depend on the specific target molecule, the position of the α-ketoamide within the peptide sequence, and the availability of starting materials. The protocols outlined here provide a solid foundation for researchers to successfully synthesize these valuable compounds for their specific applications.

References

- 1. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of SUB1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Subtilisin-like protease 1 (SUB1) is a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. It is a serine protease that plays an essential role in the egress of merozoites from infected red blood cells, a critical step for parasite propagation and the clinical manifestation of malaria.[1][2] The essential nature of SUB1 makes it an attractive target for the development of novel antimalarial drugs.[3][4] These application notes provide detailed protocols for testing the in vitro efficacy of SUB1 inhibitors using enzymatic and cell-based assays.

SUB1 Signaling Pathway in Plasmodium falciparum Egress

The egress of P. falciparum merozoites is a tightly regulated process initiated by a signaling cascade that culminates in the release of SUB1 into the parasitophorous vacuole. An increase in cyclic GMP (cGMP) activates cGMP-dependent protein kinase (PKG), which in turn triggers a rise in intracellular calcium levels.[5] This calcium influx is critical for the discharge of micronemes and exonemes, the latter of which contain SUB1.[5] Once in the parasitophorous vacuole, SUB1 cleaves and activates several key substrates, including serine repeat antigens (SERAs) and merozoite surface proteins (MSPs), leading to the breakdown of the parasitophorous vacuole membrane and the host red blood cell membrane, allowing the release of merozoites.[6][7][8]

Experimental Workflow

A typical workflow for evaluating the efficacy of a SUB1 inhibitor involves a multi-step process, starting with a direct enzymatic assay and progressing to cell-based assays to confirm on-target activity in a physiological context.

Data Presentation

The efficacy of SUB1 inhibitors is quantified by determining the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays.[9][10][11] These values, along with the inhibition of substrate processing, provide a comprehensive profile of the inhibitor's potency and cellular activity.

| Inhibitor | Target | Assay Type | Endpoint | Value (nM) |

| Compound X | Recombinant PfSUB1 | Enzymatic (Fluorogenic) | IC50 | 15.2 ± 2.1 |

| P. falciparum 3D7 | Growth Inhibition (SYBR Green I) | EC50 | 150 ± 25 | |

| P. falciparum 3D7 | SERA5 Processing (Western Blot) | % Inhibition at 1 µM | 85% | |

| Compound Y | Recombinant PfSUB1 | Enzymatic (Fluorogenic) | IC50 | 8.9 ± 1.5 |

| P. falciparum 3D7 | Growth Inhibition (SYBR Green I) | EC50 | 95 ± 18 | |

| P. falciparum 3D7 | SERA5 Processing (Western Blot) | % Inhibition at 1 µM | 92% | |

| Control (E64) | Cysteine Proteases | Growth Inhibition (SYBR Green I) | EC50 | >10,000 |

Experimental Protocols

Recombinant SUB1 Expression and Purification

This protocol describes the expression of recombinant P. falciparum SUB1 (rPfSUB1) in E. coli and its purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the PfSUB1 gene with a purification tag (e.g., His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.2, 150 mM NaCl, 10% glycerol)

Procedure:

-

Transform the expression vector into competent E. coli cells and select for positive colonies.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant SUB1 with elution buffer.

-

Dialyze the eluted protein against dialysis buffer.

-

Determine the protein concentration and assess purity by SDS-PAGE.

SUB1 Enzymatic Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant SUB1 using a fluorogenic peptide substrate.[12][13]

Materials:

-

Recombinant PfSUB1

-

Fluorogenic peptide substrate (e.g., based on a known SUB1 cleavage site like SERA5, with a fluorophore and a quencher)

-

Assay buffer: 25 mM Tris-HCl pH 8.2, 12 mM CaCl₂, 25 mM CHAPS[13]

-

Test inhibitors dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the test inhibitor to the wells (final DMSO concentration should be ≤1%).

-

Add recombinant SUB1 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30 minutes).

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

P. falciparum Growth Inhibition Assay (SYBR Green I)

This cell-based assay determines the efficacy of an inhibitor in preventing the growth of P. falciparum in red blood cell culture.[4][6][14][15][16]

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

Test inhibitors dissolved in DMSO

-

96-well culture plates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for SUB1 Substrate Processing

This assay provides direct evidence of on-target SUB1 inhibition within the parasite by observing the processing of a known SUB1 substrate, such as SERA5.[6][7][13]

Materials:

-

Synchronized late-stage P. falciparum schizonts

-

Test inhibitors

-

Saponin

-

PBS

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against a SUB1 substrate (e.g., anti-SERA5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat highly synchronized late-stage schizonts with the test inhibitor at various concentrations for 4-6 hours.

-

Lyse the parasites with saponin to release the parasitophorous vacuole contents.

-

Separate the parasite proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Analyze the band intensities to quantify the extent of substrate processing in the presence and absence of the inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spatiotemporal dynamics of signal dependent exocytosis and parasitophorous vacuolar membrane rupture during Plasmodium falciparum egress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global Identification of Multiple Substrates for Plasmodium falciparum SUB1, an Essential Malarial Processing Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Plasmodium falciparum pseudoprotease SERA5 regulates the kinetics and efficiency of malaria parasite egress from host erythrocytes | PLOS Pathogens [journals.plos.org]

- 8. Processing of Plasmodium falciparum Merozoite Surface Protein MSP1 Activates a Spectrin-Binding Function Enabling Parasite Egress from RBCs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 10. graphviz.org [graphviz.org]

- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 12. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.stanford.edu [med.stanford.edu]

- 14. researchgate.net [researchgate.net]

- 15. neb.com [neb.com]

- 16. Molecular Signaling Involved in Entry and Exit of Malaria Parasites from Host Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is a potent, cyclic peptidomimetic inhibitor of the Plasmodium subtilisin-like protease 1 (SUB1).[1][2][3] SUB1 is a crucial enzyme in the life cycle of the malaria parasite, playing a key role in the egress of merozoites from red blood cells. By inhibiting SUB1, this peptide presents a promising avenue for the development of novel anti-malarial therapeutics. These application notes provide a comprehensive overview of the available in vitro data and propose detailed protocols for the preclinical in vivo evaluation of this compound.

Mechanism of Action

The primary mechanism of action of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is the potent and specific inhibition of Plasmodium SUB1.[1][2][3] This enzyme is essential for the rupture of the parasitophorous vacuole membrane and the subsequent egress of merozoites from infected erythrocytes. Inhibition of SUB1 effectively traps the parasites within the host cell, preventing the propagation of the infection. The cyclic nature of the peptide likely contributes to its stability and target affinity.

Caption: Mechanism of action of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2.

In Vitro Activity

In vitro studies have demonstrated the potent inhibitory activity of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 against SUB1 from two major malaria-causing Plasmodium species.

| Target | IC50 (nM) |

| P. vivax SUB1 | 12 |

| P. falciparum SUB1 | 10 |

Table 1: In Vitro Inhibitory Activity of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. [1][2][3]

Proposed In Vivo Experimental Protocols

The following protocols are proposed for the preclinical evaluation of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 in a murine model of malaria.

Murine Malaria Model and Parasite Maintenance

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Parasite Strain: Plasmodium berghei ANKA.

-

Parasite Maintenance: Parasites are maintained by serial passage in donor mice. Infected red blood cells (iRBCs) are collected from a donor mouse with 5-10% parasitemia via cardiac puncture into a heparinized syringe. The blood is then diluted in sterile phosphate-buffered saline (PBS).

In Vivo Efficacy Study

This protocol is designed to assess the anti-malarial efficacy of the peptide in vivo.

Caption: Workflow for the in vivo efficacy study.

-

Procedure:

-

On day 0, mice are infected intraperitoneally with 1x10^5 P. berghei iRBCs.

-

Twenty-four hours post-infection, mice are randomized into treatment and control groups (n=5-8 per group).

-

The peptide is formulated in a suitable vehicle (e.g., 10% DMSO in PBS).

-

Mice are treated once daily for four consecutive days with the peptide at various doses (e.g., 1, 5, 10 mg/kg) via intravenous or intraperitoneal injection. The control group receives the vehicle only.

-

Starting on day 3 post-infection, thin blood smears are prepared daily from tail blood.

-

Smears are stained with Giemsa and parasitemia is determined by light microscopy.

-

Survival of the mice is monitored daily.

-

Preliminary Pharmacokinetic (PK) Study

This protocol aims to determine the basic pharmacokinetic profile of the peptide.

-

Procedure:

-

Healthy, non-infected mice are administered a single dose of the peptide (e.g., 5 mg/kg) via intravenous injection.

-

Blood samples (approximately 20-30 µL) are collected from the tail vein at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into EDTA-coated capillaries.

-

Plasma is separated by centrifugation.

-

The concentration of the peptide in plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Acute Toxicity Study

This protocol provides a preliminary assessment of the peptide's safety profile.

-

Procedure:

-

Healthy, non-infected mice are divided into groups and administered a single dose of the peptide at escalating concentrations (e.g., 10, 50, 100 mg/kg) via the intended clinical route of administration.

-

A control group receives the vehicle only.

-

Mice are observed for clinical signs of toxicity and mortality for 14 days.

-

Body weight is recorded daily for the first week and then weekly.

-

At the end of the observation period, mice are euthanized, and major organs are collected for histopathological examination.

-

Data Presentation Templates

The following tables are templates for organizing the data obtained from the proposed in vivo studies.

| Treatment Group | Dose (mg/kg) | Mean Peak Parasitemia (%) | Mean Survival Time (Days) |

| Vehicle Control | - | ||

| Peptide | 1 | ||

| Peptide | 5 | ||

| Peptide | 10 |

Table 2: Template for Efficacy Study Data.

| Time (hours) | Plasma Concentration (ng/mL) |

| 0.08 | |

| 0.25 | |

| 0.5 | |

| 1 | |

| 2 | |

| 4 | |

| 8 | |

| 24 |

Table 3: Template for Pharmacokinetic Study Data.

| Dose (mg/kg) | Mortality (n/total) | Clinical Signs of Toxicity |

| 10 | ||

| 50 | ||

| 100 |

Table 4: Template for Acute Toxicity Study Data.

References

Application Notes and Protocols for Recombinant Plasmodium SUB1 Expression and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of recombinant Plasmodium subtilisin-like protease 1 (SUB1), a key enzyme in the life cycle of the malaria parasite and a promising target for drug development. The methodologies described are compiled from established research and are intended to guide researchers in producing high-quality, active recombinant SUB1 for structural, enzymatic, and inhibitor screening studies.

Introduction to Plasmodium SUB1

Plasmodium falciparum SUB1 (PfSUB1) is an essential serine protease that plays a critical role in the egress of merozoites from infected erythrocytes and hepatocytes.[1][2][3][4] This enzyme is synthesized as an ~82 kDa zymogen and undergoes a two-step maturation process.[1][5] The initial autocatalytic cleavage in the endoplasmic reticulum generates a p54 catalytic domain non-covalently bound to its inhibitory prodomain (p31).[5][6] Subsequent processing, mediated by the aspartic protease Plasmepsin X (PMX), involves cleavage of the prodomain, leading to the activation of SUB1.[5][6] The activated p47 form of SUB1 is then discharged into the parasitophorous vacuole (PV), where it cleaves several key substrates, including the serine-rich antigen (SERA) family of proteins and merozoite surface proteins (MSPs), initiating the rupture of the host cell.[1][3] Given its crucial role in the parasite's life cycle, SUB1 is a significant target for the development of novel antimalarial therapeutics.[2][7]

Data Presentation: Quantitative Summary of Recombinant SUB1 Production

The following table summarizes quantitative data from various expression systems used for producing recombinant Plasmodium SUB1. This allows for a comparative analysis to aid in the selection of the most suitable expression system for specific research needs.

| Expression System | Organism/Cell Line | Protein Form | Yield | Purity | Reference |

| Baculovirus | Spodoptera frugiperda (Sf9) insect cells | Secreted, active enzyme | Not specified | High | [1] |

| Baculovirus | High Five™ insect cells | Secreted, correctly processed PfSUB-1 | 2-5 mg/L | Not specified | [8] |

| Mammalian | Expi-HEK293 cells | Secreted, p31-p54 complex | Not specified | High | [6][9] |

| Bacterial | Escherichia coli (BL21(DE3)) | Prodomain (p31) | Not specified | High | [6][10] |

Experimental Protocols

Protocol 1: Expression of Recombinant SUB1 in a Baculovirus System

This protocol is adapted from methodologies described for expression in insect cells, which have been shown to yield correctly processed and active enzyme.[1][8]

1. Gene Synthesis and Recombinant Bacmid Generation: a. Synthesize the P. falciparum SUB1 gene with codon optimization for expression in Spodoptera frugiperda (Sf9) cells. b. Clone the synthesized gene into a suitable baculovirus transfer vector (e.g., pFastBac) containing a C-terminal His-tag for purification. c. Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac Baculovirus Expression System).

2. Transfection and Virus Amplification: a. Transfect Sf9 insect cells with the recombinant bacmid DNA to generate P1 viral stock. b. Amplify the viral stock by infecting fresh Sf9 cell cultures to obtain a high-titer P2 stock.

3. Large-Scale Protein Expression: a. Infect suspension cultures of High Five™ insect cells (at a density of 2 x 10^6 cells/mL) with the P2 viral stock at a multiplicity of infection (MOI) of 1-2.[1] b. Culture the infected cells in serum-free medium (e.g., Sf-900 II) at 27°C with shaking (85 rpm) for 3-4 days.[1] c. To ensure proper folding, add tunicamycin to a final concentration of 0.5 µg/mL at the time of infection.[8]

Protocol 2: Expression of Recombinant SUB1 in Mammalian Cells

This protocol is based on the expression of SUB1 in Expi-HEK293 cells, which yields the p31-p54 complex.[6][11]

1. Plasmid Construction: a. Synthesize a codon-optimized version of the SUB1 gene for mammalian expression. b. Clone the gene into a mammalian expression vector suitable for secretion (e.g., pHLSec) with N-terminal HA and C-terminal His tags.[6]

2. Cell Culture and Transfection: a. Culture Expi-HEK293 cells in suspension according to the manufacturer's instructions. b. Transfect the cells with the expression plasmid using a suitable transfection reagent (e.g., ExpiFectamine).[6] c. Immediately after transfection, add tunicamycin to a final concentration of 0.5 µg/mL.[6]

3. Protein Production: a. Grow the transfected cultures for 72 hours.[6] b. Harvest the culture supernatant containing the secreted recombinant SUB1 by centrifugation.